molecular formula C17H21N3O2S B2615457 Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate CAS No. 1331341-21-9

Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate

Cat. No.: B2615457
CAS No.: 1331341-21-9
M. Wt: 331.43
InChI Key: LPIGZAIJYOUAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate is a complex organic compound featuring a thiadiazole ring, a piperidine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with methyl benzoate under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

    Piperidine Attachment: The piperidine moiety is introduced through a nucleophilic substitution reaction. The thiadiazole derivative is reacted with piperidine in the presence of a base such as sodium hydride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups on the thiadiazole ring, converting them to amines.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate: This compound is unique due to the specific substitution pattern on the thiadiazole ring and the presence of the piperidine moiety.

    1,3,4-Thiadiazole Derivatives: Other derivatives include those with different substituents on the thiadiazole ring, which can alter their biological activity and pharmacokinetic properties.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the bioactive thiadiazole ring with a piperidine moiety and a benzoate ester, potentially enhancing its biological activity and making it a valuable candidate for drug development.

Properties

IUPAC Name

methyl 4-[[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-18-19-16(23-12)14-7-9-20(10-8-14)11-13-3-5-15(6-4-13)17(21)22-2/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIGZAIJYOUAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.